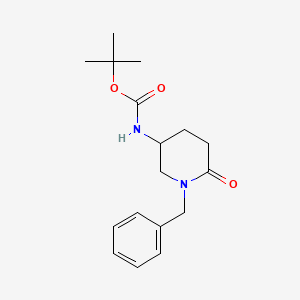![molecular formula C24H25N7O2 B2645349 N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine CAS No. 946242-95-1](/img/structure/B2645349.png)
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine, also known as MPPT, is a small molecule compound that has been extensively researched for its potential therapeutic applications. MPPT is a piperazine derivative that belongs to the class of pteridinamines. It has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Some studies have focused on the synthesis of derivatives and their antimicrobial properties. For instance, novel triazole derivatives, including those with piperazine components, have been synthesized and evaluated for their antimicrobial efficacy. These compounds have demonstrated good to moderate activities against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Receptor Affinity and Potential Therapeutic Applications
Research has also been conducted on analogues of the compound with a focus on their affinity for serotonin receptors, indicating the potential for developing selective serotonin receptor antagonists with applications in treating conditions like depression and anxiety (Raghupathi et al., 1991).
Dopamine Receptor Partial Agonists
Derivatives have been identified as dopamine receptor partial agonists, showing promise for the development of new therapeutics targeting dopaminergic systems, potentially applicable in treating disorders such as schizophrenia and Parkinson's disease (Möller et al., 2017).
Anticancer and Enzyme Inhibition
Mannich bases with piperazines have been synthesized and assessed for their bioactivities, including cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some of these compounds have shown promising results, indicating their potential in cancer treatment and enzyme inhibition strategies (Gul et al., 2019).
Electrochemical Analysis
Electrochemical characterization and determination studies have been performed on aryl piperazine derivatives, including the analysis in biological matrices. Such research provides valuable insights into the detection and quantification of these compounds, relevant for forensic and pharmacological studies (Milanesi et al., 2021).
Fluorescent Ligands for Receptor Visualization
Novel fluorescent ligands based on 1-(2-methoxyphenyl)piperazine derivatives have been synthesized for visualizing serotonin receptors, offering tools for receptor localization and signaling studies (Lacivita et al., 2009).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-32-18-9-7-17(8-10-18)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)33-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXLKHBICAVDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2645268.png)




![4-benzyl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2645279.png)

![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)

![Ethyl 3-{2-[2-(anilinocarbonyl)hydrazino]-2-oxoethoxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2645285.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2645288.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2645289.png)